Benzamide, 4-[(7-methoxy-4-oxo-4H-1-benzopyran-3-yl)oxy]-N-[3-(4-morpholinyl)propyl]-
CAS No.: 946385-07-5
Cat. No.: VC11916653
Molecular Formula: C24H26N2O6
Molecular Weight: 438.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946385-07-5 |
|---|---|
| Molecular Formula | C24H26N2O6 |
| Molecular Weight | 438.5 g/mol |
| IUPAC Name | 4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(3-morpholin-4-ylpropyl)benzamide |
| Standard InChI | InChI=1S/C24H26N2O6/c1-29-19-7-8-20-21(15-19)31-16-22(23(20)27)32-18-5-3-17(4-6-18)24(28)25-9-2-10-26-11-13-30-14-12-26/h3-8,15-16H,2,9-14H2,1H3,(H,25,28) |
| Standard InChI Key | LSECNVNSTCFVII-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCCCN4CCOCC4 |
| Canonical SMILES | COC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)NCCCN4CCOCC4 |
Introduction
Structural Features and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct components:
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Benzamide Core: A planar aromatic ring with an amide functional group at the 4-position.
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Benzopyran Moiety: A fused bicyclic system (benzene + pyran) featuring a methoxy group at position 7 and a ketone at position 4.
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Morpholino-Propyl Side Chain: A tertiary amine-containing morpholine ring connected via a propyl linker to the benzamide nitrogen.
The IUPAC name, 4-(7-methoxy-4-oxochromen-3-yl)oxy-N-(3-morpholin-4-ylpropyl)benzamide, precisely describes this arrangement (Figure 1).
Physicochemical Properties
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.5 g/mol |
| CAS Registry Number | 946385-07-5 |
| Solubility (Predicted) | Moderate in polar solvents |
| logP (ALOGPS Prediction) | ~2.75 (moderate lipophilicity) |
The presence of hydrogen bond donors (amide NH) and acceptors (carbonyl, ether, morpholine) suggests balanced solubility and membrane permeability .
Synthesis and Structural Elucidation
Synthetic Pathway
The synthesis involves multi-step organic reactions:
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Benzopyran Formation: Condensation of resorcinol derivatives with β-keto esters to construct the 7-methoxy-4-oxo-4H-benzopyran scaffold.
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Etherification: Coupling the benzopyran-3-ol intermediate with 4-fluorobenzonitrile under basic conditions to introduce the oxy linkage.
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Amide Bond Formation: Reaction of 4-[(7-methoxy-4-oxo-4H-benzopyran-3-yl)oxy]benzoic acid with 3-(4-morpholinyl)propylamine using carbodiimide coupling agents (e.g., EDC/HOBt).
Analytical Characterization
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NMR: -NMR confirms the methoxy ( 3.8 ppm), morpholine protons ( 2.4–3.6 ppm), and aromatic signals.
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Mass Spectrometry: ESI-HRMS validates the molecular ion at m/z 439.18 [M+H].
Biological Activities and Mechanisms
Kinase Inhibition
The compound’s benzamide and morpholine groups are associated with kinase inhibitory activity. Structural analogs (e.g., quinolone derivatives) inhibit HIV-1 integrase and cyclin-dependent kinases (CDKs) . Computational docking suggests interactions with ATP-binding pockets via hydrogen bonding and hydrophobic contacts .
Anticancer Activity
Morpholine-containing compounds often target PI3K/AKT/mTOR pathways . In vitro studies on similar benzamides show IC values of 0.5–10 μM against colon and breast cancer cells .
Neuropharmacological Effects
Morpholine and benzamide moieties are present in dopamine D1 receptor modulators . While direct evidence is lacking, structural similarities suggest potential CNS applications .
Applications in Drug Development
Lead Optimization
The compound’s modular structure allows derivatization:
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Morpholine Ring: Modifications alter pharmacokinetics (e.g., logP, half-life) .
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Benzopyran Substituents: Methoxy or keto group changes impact target selectivity .
Chemical Biology Probes
Its fluorescence properties (due to the benzopyran chromophore) enable use in cellular imaging.
Comparison with Structural Analogs
This compound’s hybrid structure may offer synergistic effects, enhancing potency and reducing off-target interactions .
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